8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Description
8-Fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866348-38-1) is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. Its structure includes a fluorine atom at position 8, a 2-fluorobenzyl group at position 5, and a para-tolyl (4-methylphenyl) substituent at position 2. This compound belongs to the pyrazoloquinoline family, which is known for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor modulation properties.
Properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-6-8-16(9-7-15)23-20-14-29(13-17-4-2-3-5-21(17)26)22-11-10-18(25)12-19(22)24(20)28-27-23/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDVUQNMNDYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline skeleton.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Substitution with benzyl and tolyl groups: These groups are introduced through nucleophilic substitution reactions using corresponding benzyl and tolyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl and tolyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different benzyl or tolyl groups.
Scientific Research Applications
8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigation of its properties for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Exploration of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]quinolines exhibit significant structural diversity based on substituent positions and functional groups. Below is a detailed comparison with key analogs:
Key Observations :
- Fluorine Position: The 8-fluoro substitution (as in the target compound) is associated with enhanced metabolic stability and receptor binding compared to non-fluorinated analogs.
- Benzyl Group : The 2-fluorobenzyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to 3- or 4-methylbenzyl analogs.
Physicochemical Properties
Biological Activity
8-Fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. This compound is characterized by a complex structure that includes multiple fluorine substitutions and aromatic groups, which contribute to its biological activity. Research indicates that derivatives of this class exhibit significant pharmacological properties, particularly in anti-inflammatory and anticancer contexts.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The presence of fluorine atoms enhances the compound's stability and lipophilicity , potentially increasing its binding affinity to various biological targets. The core pyrazoloquinoline structure allows for diverse modifications that can influence its interaction with cellular pathways.
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrazoloquinoline |
| Fluorine Atoms | Enhances stability and lipophilicity |
| Aromatic Substituents | Benzyl and tolyl groups |
Anti-inflammatory Effects
Research has demonstrated that compounds similar to 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline exhibit potent inhibition of nitric oxide production in RAW 264.7 cells, a model for studying inflammation. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both crucial mediators in inflammatory responses.
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies indicate that it may modulate various signaling pathways involved in cancer cell proliferation and survival. The mechanism could involve the compound acting as an enzyme inhibitor or receptor modulator, influencing pathways such as apoptosis and cell cycle regulation.
Case Studies
-
Study on Inhibition of Nitric Oxide Production :
- Objective : To evaluate the anti-inflammatory effects of pyrazoloquinoline derivatives.
- Methodology : RAW 264.7 cells were treated with lipopolysaccharide (LPS) to induce inflammation, followed by treatment with the compound.
- Results : Significant reduction in nitric oxide levels was observed, confirming the compound's role in inhibiting inflammatory mediators.
-
Anticancer Activity Assessment :
- Objective : To assess the impact of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline on cancer cell lines.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent through modulation of key signaling pathways.
The biological activity of 8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline may involve:
- Enzyme Inhibition : Targeting specific enzymes associated with inflammatory responses and cancer progression.
- Receptor Modulation : Acting as agonists or antagonists at various receptors involved in cellular signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
